molecular formula C17H20N4O4 B3005541 (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034581-06-9

(5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B3005541
CAS No.: 2034581-06-9
M. Wt: 344.371
InChI Key: VXIICSOLYUUPQF-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopropylisoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopropyl ketone and hydroxylamine, under acidic or basic conditions.

    Attachment of the Methoxypyrazine Moiety: This step involves the nucleophilic substitution reaction where the methoxypyrazine is introduced to the intermediate compound.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially converting it to an isoxazoline derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce isoxazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, researchers are exploring the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.

Industry

Industrially, this compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
  • (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanol
  • (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-23-15-8-18-9-16(19-15)24-12-3-2-6-21(10-12)17(22)13-7-14(25-20-13)11-4-5-11/h7-9,11-12H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIICSOLYUUPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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